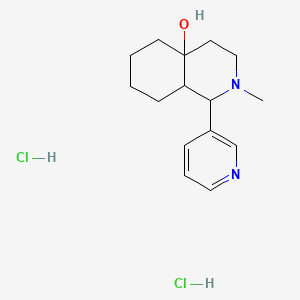
2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride
説明
2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride is a chemical compound that has been widely studied in the field of neuroscience. It is commonly referred to as "MK-801" and is a non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been shown to have a variety of effects on the brain, including altering synaptic plasticity and modulating neurotransmitter release. In
作用機序
2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride acts as a non-competitive antagonist of the 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride receptor. By binding to a different site on the receptor than the neurotransmitter glutamate, this compound prevents the channel from opening and inhibits the influx of calcium ions into the neuron. This inhibition of calcium influx can lead to a variety of downstream effects, including altered gene expression and modulation of neurotransmitter release.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride are complex and varied. In addition to its effects on the 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride receptor, this compound has been shown to modulate the release of other neurotransmitters, including dopamine and acetylcholine. It has also been shown to alter synaptic plasticity and to have neuroprotective effects in animal models of stroke and traumatic brain injury.
実験室実験の利点と制限
One advantage of using 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride in lab experiments is its well-characterized mechanism of action. This compound has been extensively studied and its effects on the 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride receptor are well understood. Additionally, this compound has been shown to have neuroprotective effects, making it a useful tool for studying neurological conditions such as stroke and traumatic brain injury. However, one limitation of using this compound is its potential for toxicity. High doses of this compound can lead to neuronal damage and cell death, making it important to use caution when working with this compound.
将来の方向性
There are many potential future directions for research related to 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride. One area of interest is the role of this compound in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, there is interest in using this compound to study the role of the 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride receptor in psychiatric disorders such as schizophrenia and depression. Finally, there is potential for the development of new drugs based on the structure of this compound, which could have neuroprotective effects and be useful in the treatment of neurological conditions.
科学的研究の応用
2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride has been used extensively in research related to the 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride receptor and its role in various neurological conditions. This compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury. Additionally, it has been used to study the role of the 2-methyl-1-(3-pyridinyl)octahydro-4a(2H)-isoquinolinol dihydrochloride receptor in synaptic plasticity and learning and memory.
特性
IUPAC Name |
2-methyl-1-pyridin-3-yl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O.2ClH/c1-17-10-8-15(18)7-3-2-6-13(15)14(17)12-5-4-9-16-11-12;;/h4-5,9,11,13-14,18H,2-3,6-8,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTHWIAGGQDUCCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CCCCC2C1C3=CN=CC=C3)O.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-pyridin-3-yl-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol;dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-heptyl-3-methyl-1-(5H-[1,2,4]triazino[5,6-b]indol-3-yl)-1H-pyrazol-5-ol](/img/structure/B3838150.png)
![N'-[4-(dipropylamino)benzylidene]-2-phenylacetohydrazide](/img/structure/B3838152.png)

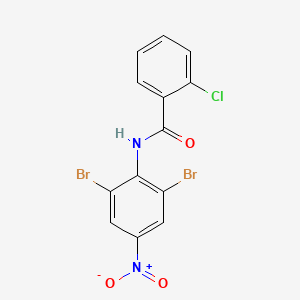
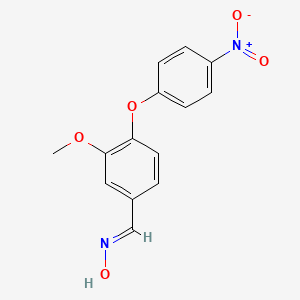
![3-(4-methoxyphenyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838195.png)
![4-bromo-2-[({2-[(2,4-dinitrophenyl)amino]phenyl}imino)methyl]phenol](/img/structure/B3838197.png)
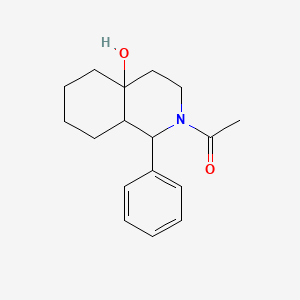
![4,4,7-trimethyl-5-(4-methylbenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3838218.png)
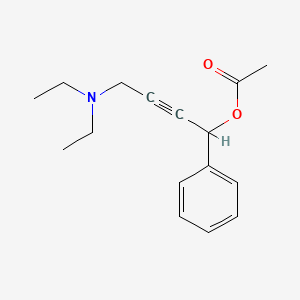

![3-(5-bromo-2-furyl)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838237.png)
![3',5'-bis(4-iodophenyl)-1'-phenyldispiro[indene-2,2'-pyrrolidine-4',2''-indene]-1,1'',3,3''-tetrone](/img/structure/B3838241.png)
![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3838257.png)